2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide
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Overview
Description
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a compound that features an imidazole ring, a furan ring, and a thioether linkage. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,5-diphenyl-2-imidazolethiol with 2-furanylmethylamine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its imidazole core, which is present in many drugs.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The thioether and furan moieties may also contribute to its activity by interacting with specific molecular sites .
Comparison with Similar Compounds
Similar Compounds
- 1,5-diphenyl-2-imidazolethiol
- 2-furanylmethylamine
- 4,5-diphenyl-imidazol-1,2,3-triazole hybrids
Uniqueness
2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-furylmethyl)acetamide is unique due to its combination of an imidazole ring, a furan ring, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H19N3O2S/c26-21(23-14-19-12-7-13-27-19)16-28-22-24-15-20(17-8-3-1-4-9-17)25(22)18-10-5-2-6-11-18/h1-13,15H,14,16H2,(H,23,26) |
InChI Key |
FXKYZLLCTZOZEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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